molecular formula C12H16N2O B1455404 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one CAS No. 1249454-39-4

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one

Cat. No.: B1455404
CAS No.: 1249454-39-4
M. Wt: 204.27 g/mol
InChI Key: QVWARJTWIBBESK-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a cyclohexyl group attached to an ethanone moiety, which is further connected to a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one typically involves the reaction of cyclohexyl ketone with pyrimidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexyl ketone, followed by the addition of a pyrimidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrimidine: Similar in structure but lacks the cyclohexyl group.

    2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-amine: Similar but contains an amine group instead of a ketone.

Uniqueness

2-Cyclohexyl-1-(pyrimidin-2-yl)ethan-1-one is unique due to the presence of both a cyclohexyl group and a pyrimidinyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-cyclohexyl-1-pyrimidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-11(12-13-7-4-8-14-12)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWARJTWIBBESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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